2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro-
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Overview
Description
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- is a heterocyclic compound that features a pyrimidine ring with a thione group and a dichlorophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction forms the intermediate 5-(2,4-dichlorophenoxy)methyl-1,3,4-thiadiazol-2-amine, which is then cyclized to form the desired pyrimidinethione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit enzymes involved in essential biological pathways.
Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis.
Inducing Oxidative Stress: It may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Comparison with Similar Compounds
Similar Compounds
5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole: Shares the dichlorophenoxy group but has a different heterocyclic core.
2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol: Contains a similar dichlorophenoxy group but with a different substitution pattern.
Uniqueness
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- is unique due to its combination of a pyrimidine ring with a thione group and a dichlorophenoxy substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
676167-21-8 |
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Molecular Formula |
C10H10Cl2N2OS |
Molecular Weight |
277.17 g/mol |
IUPAC Name |
5-(2,4-dichlorophenoxy)-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H10Cl2N2OS/c11-6-1-2-9(8(12)3-6)15-7-4-13-10(16)14-5-7/h1-3,7H,4-5H2,(H2,13,14,16) |
InChI Key |
CQIWXUUFHBXATK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC(=S)N1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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